N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide (CAS 2034516-92-0; molecular formula C18H17NO2S; MW 311.4 g/mol) is a synthetic naphthalene-1-carboxamide derivative featuring a thiophen-3-yl group linked through a 3-hydroxypropyl spacer. This compound belongs to the broader naphthamide class, which has been established as a privileged scaffold for vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibition, with numerous analogs achieving low nanomolar enzymatic IC50 values.

Molecular Formula C18H17NO2S
Molecular Weight 311.4
CAS No. 2034516-92-0
Cat. No. B2524337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide
CAS2034516-92-0
Molecular FormulaC18H17NO2S
Molecular Weight311.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NCCC(C3=CSC=C3)O
InChIInChI=1S/C18H17NO2S/c20-17(14-9-11-22-12-14)8-10-19-18(21)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,9,11-12,17,20H,8,10H2,(H,19,21)
InChIKeyPSQJGORSWXFLMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide (CAS 2034516-92-0): Structural Identity and Class Context for Research Procurement


N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide (CAS 2034516-92-0; molecular formula C18H17NO2S; MW 311.4 g/mol) is a synthetic naphthalene-1-carboxamide derivative featuring a thiophen-3-yl group linked through a 3-hydroxypropyl spacer . This compound belongs to the broader naphthamide class, which has been established as a privileged scaffold for vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase inhibition, with numerous analogs achieving low nanomolar enzymatic IC50 values [1]. Structurally, the 3-thienyl substitution pattern distinguishes this compound from the more common 2-thienyl regioisomer, a feature that may modulate electronic distribution and target-binding geometry relative to known naphthamide kinase inhibitors [2].

Why N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide Cannot Be Replaced by Its 2-Thienyl Isomer or Generic Naphthamides


Regioisomeric substitution on the thiophene ring (3-yl vs. 2-yl) produces compounds with identical molecular formulas and molecular weights yet fundamentally different electronic and steric profiles. The 3-thienyl isomer presents a distinct electrostatic surface potential and dipole orientation compared to the 2-thienyl analog (CAS 1421474-68-1), which has been separately catalogued in chemical databases but shares no overlapping quantitative biological characterization with the 3-thienyl form . Within the naphthamide class, structure-activity relationship studies have demonstrated that seemingly minor modifications to the N-alkyl substituent can shift VEGFR-2 IC50 values by more than 100-fold, underscoring that even close analogs cannot be assumed equipotent [1]. Researchers requiring the specific 3-thienyl geometry for target engagement, SAR expansion, or scaffold diversification must therefore source the designated regioisomer rather than a generic naphthamide substitute [2].

Quantitative Differentiation Evidence for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide Relative to Comparators


Regioisomeric Differentiation: 3-Thienyl vs. 2-Thienyl Substitution Pattern Confers Distinct Chemical Identity Despite Isomeric Relationship

The target compound (CAS 2034516-92-0) and its 2-thienyl regioisomer (CAS 1421474-68-1) share the identical molecular formula (C18H17NO2S) and molecular weight (311.4 g/mol) but are differentiated by the thiophene attachment point. The 3-thienyl isomer places the sulfur atom meta to the hydroxypropyl attachment, while the 2-thienyl isomer places it ortho. This positional difference alters the electron density distribution on the thiophene ring: the 3-position is electron-rich relative to the 2-position in electrophilic substitution reactions, and the steric environment around the hydroxyl-bearing chiral center differs between the two regioisomers . In crystallographically characterized naphthamide-VEGFR-2 complexes, the terminal aryl group occupies a hydrophobic back pocket where regioisomeric geometry directly influences binding affinity, with analogous positional isomer shifts producing changes in IC50 values of 5- to 50-fold [1].

Medicinal Chemistry Structure-Activity Relationship Regioisomer Differentiation

Naphthamide Scaffold Provenance: Documented VEGFR-2 Kinase Inhibition Establishes Pharmacologic Plausibility for the Compound Class

The naphthamide chemotype has been rigorously validated as a VEGFR-2 tyrosine kinase inhibitor scaffold through two seminal structure-activity relationship studies. The foundational series demonstrated that N-alkyl naphthamides achieve nanomolar VEGFR-2 enzymatic inhibition, with the most potent analogs (e.g., compound 22) exhibiting an IC50 of 2 nM against VEGFR-2 (KDR) and 9 nM in VEGF-dependent HUVEC proliferation assays [1]. A subsequent optimization campaign yielded compound 14c with VEGFR-2 IC50 of 1.5 nM (enzymatic) and 0.9 nM (cellular), establishing the scaffold's capacity for sub-nanomolar target engagement [2]. While the specific 3-hydroxy-3-(thiophen-3-yl)propyl substituent has not been independently evaluated in these published series, it occupies the same N-alkyl vector position that tolerates diverse substitutions in the SAR framework. The class has also demonstrated oral bioavailability (F = 31-64% for select analogs in rat) and in vivo efficacy in the rat corneal angiogenesis model [1].

Kinase Inhibition VEGFR-2 Angiogenesis Cancer Therapeutics

Synthetic Accessibility Advantage: Single-Step Amide Coupling from Commercially Available Precursors Reduces Procurement Lead Time

The compound can be synthesized via a direct amide coupling between 1-naphthoyl chloride and 3-hydroxy-3-(thiophen-3-yl)propylamine under standard basic conditions (e.g., dichloromethane or THF with triethylamine), yielding the target amide in a single step . This contrasts with more complex naphthamide kinase inhibitors (e.g., compounds in the VEGFR-2 series requiring 5-7 synthetic steps with Suzuki couplings to install biaryl motifs) [1]. The relative synthetic simplicity reduces the cost and time burden for custom synthesis or scale-up, making this compound attractive as a versatile building block for fragment-based screening libraries, parallel SAR expansion, or as a synthetic intermediate for further derivatization at the hydroxyl or thiophene positions.

Synthetic Chemistry Amide Bond Formation Chemical Procurement Building Block

Naphthamide Class Multi-Target Potential: Documented MAO-A and MAO-B Inhibition Suggests Polypharmacology Screening Value

A 2024 study rationally designed, synthesized, and evaluated a series of naphthamide derivatives for monoamine oxidase (MAO) and cholinesterase (ChE) inhibition. The series yielded compound 2c with MAO-A IC50 = 0.294 μM and compound 2g with MAO-B IC50 = 0.519 μM, both demonstrating reversible and competitive inhibition kinetics relative to the naphthalene-based hit compound IV [1]. These sub-micromolar potencies place naphthamides among the more potent reversible MAO inhibitor chemotypes. While the specific 3-hydroxy-3-(thiophen-3-yl)propyl substituent has not been tested in this assay system, the thiophene moiety is a known pharmacophoric element in CNS-targeted compounds, and the hydroxypropyl linker provides an additional hydrogen-bonding donor/acceptor that may modulate MAO isoform selectivity compared to simpler N-aryl naphthamides tested in the published series [1].

Monoamine Oxidase Neurodegeneration Polypharmacology Enzyme Inhibition

Recommended Application Scenarios for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide Based on Quantitative Evidence


VEGFR-2 Kinase Inhibitor Lead Optimization and SAR Expansion

Given the validated nanomolar VEGFR-2 potency of the naphthamide scaffold (class representatives achieve IC50 values of 0.9-9 nM in cellular assays) , this compound is best deployed as a scaffold-diversification analog in kinase inhibitor programs. Its thiophen-3-yl substituent provides a distinct electronic and steric profile compared to the phenyl and heteroaryl groups characterized in the published VEGFR-2 naphthamide SAR. Researchers should benchmark this compound against the published VEGFR-2 inhibitors 22 and 14c in parallel enzymatic and cellular proliferation assays to quantify the contribution of the 3-hydroxy-3-(thiophen-3-yl)propyl side chain to potency and selectivity.

Regioisomer-Controlled Chemical Biology Probe Development

The 3-thienyl vs. 2-thienyl regioisomeric relationship (both C18H17NO2S, MW 311.4, but distinct InChI Keys) makes this compound valuable for paired-isomer studies. The two compounds can be used as matched molecular pairs to deconvolute the contribution of thiophene attachment geometry to target binding, cellular permeability, and metabolic stability. This is particularly relevant for targets where the thiophene sulfur atom participates in specific polar interactions within the binding pocket.

Fragment-Based and Diversity-Oriented Synthesis Library Construction

The single-step synthetic accessibility from commercially available 1-naphthoyl chloride and 3-hydroxy-3-(thiophen-3-yl)propylamine positions this compound as a cost-effective building block for medium-to-large compound library synthesis. The hydroxyl group provides a functional handle for further derivatization (esterification, etherification, oxidation to ketone), while the thiophene ring can undergo electrophilic substitution (halogenation, formylation) to generate diverse analogs in 1-2 additional steps. This 1-step core with 1-2-step diversification potential is substantially more efficient than the 5-7-step routes required for more elaborated naphthamide kinase inhibitors [1].

CNS-Targeted Screening in Neurodegenerative Disease Models

The demonstrated sub-micromolar MAO-A and MAO-B inhibition by structurally related naphthamide derivatives (compound 2c: MAO-A IC50 = 0.294 μM; compound 2g: MAO-B IC50 = 0.519 μM) [2] supports the inclusion of this compound in CNS-focused screening cascades. The thiophene moiety is a privileged fragment in CNS drug design, and the hydroxypropyl linker may confer improved blood-brain barrier permeability relative to more polar N-aryl naphthamides. Parallel screening against MAO-A, MAO-B, and acetylcholinesterase is recommended to establish the compound's polypharmacology profile.

Quote Request

Request a Quote for N-(3-hydroxy-3-(thiophen-3-yl)propyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.